molecular formula C13H19FN4O2 B8111573 N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine

Cat. No.: B8111573
M. Wt: 282.31 g/mol
InChI Key: UKEIDCHBDSGIIJ-UHFFFAOYSA-N
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Description

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between a dioxaspiro and an azaspiro moiety, along with a fluoropyrimidine group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name

N-(1,10-dioxa-7-azaspiro[4.6]undecan-3-ylmethyl)-5-fluoropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O2/c14-11-5-17-12(18-6-11)16-4-10-3-13(20-7-10)8-15-1-2-19-9-13/h5-6,10,15H,1-4,7-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEIDCHBDSGIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CC(CO2)CNC3=NC=C(C=N3)F)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine typically involves multi-step organic reactions. One common approach starts with the preparation of the spiro intermediate, which is then functionalized to introduce the fluoropyrimidine group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s reactivity.

    Substitution: The fluoropyrimidine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluoropyrimidine derivatives.

Scientific Research Applications

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluoropyrimidine derivatives have shown efficacy.

    Industry: The compound is investigated for its potential use in industrial processes, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine involves its interaction with specific molecular targets. The fluoropyrimidine group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The spiro structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline
  • N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-Pyridin-3-Amine

Uniqueness

Compared to similar compounds, N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine stands out due to the presence of the fluoropyrimidine group, which imparts unique chemical properties and potential biological activity. The spiro linkage also contributes to its distinct structural characteristics, making it a valuable compound for various research applications.

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